3-Oxoisoindoline-1-carboxamide
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Overview
Description
3-Oxoisoindoline-1-carboxamide is a heterocyclic compound that belongs to the isoindoline family. This compound is characterized by a five-membered ring containing one nitrogen atom and a carbonyl group at the 3-position. It has garnered significant interest due to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxoisoindoline-1-carboxamide can be achieved through various methods. One efficient synthetic route involves the Ugi reaction, which combines 2-formylbenzoic acid, amines, and isocyanides . The reaction is typically carried out in methanol at ambient temperature, followed by purification using preparative liquid chromatography . Another method involves the Strecker approach, where 2-carboxybenzaldehyde, TMSCN, and benzylic or aliphatic amines are used with OSU-6 as the catalyst .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes such as the Ugi reaction due to its efficiency and high yield. The use of robust catalysts like OSU-6 also facilitates the recycling process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Oxoisoindoline-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols are used under basic conditions.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Hydroxy derivatives.
Substitution: Substituted amides and esters.
Scientific Research Applications
3-Oxoisoindoline-1-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Oxoisoindoline-1-carboxamide involves its interaction with specific molecular targets. For instance, it acts as a state-dependent blocker of voltage-gated sodium channels, particularly NaV1.7 . This interaction inhibits the rising phase of the action potential in neuronal cells, thereby exerting analgesic effects . The compound’s ability to inhibit acetylcholinesterase also contributes to its neuroprotective properties .
Comparison with Similar Compounds
- 2-(1-Benzylpiperidin-4-yl)-3-oxo-N-(2,4,4-trimethylpentan-2-yl)isoindoline-1-carboxamide
- N-(tert-Butyl)-2-[2-(diethylamino)ethyl]-3-oxoisoindoline-1-carboxamide
Comparison: 3-Oxoisoindoline-1-carboxamide stands out due to its potent state-dependent blocking activity on NaV1.7 channels, which is not as pronounced in similar compounds . Additionally, its acetylcholinesterase inhibitory activity is relatively higher, making it a more effective candidate for neuroprotective applications .
Properties
Molecular Formula |
C9H8N2O2 |
---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
3-oxo-1,2-dihydroisoindole-1-carboxamide |
InChI |
InChI=1S/C9H8N2O2/c10-8(12)7-5-3-1-2-4-6(5)9(13)11-7/h1-4,7H,(H2,10,12)(H,11,13) |
InChI Key |
XRJWQHDBFCGEPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(NC2=O)C(=O)N |
Origin of Product |
United States |
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